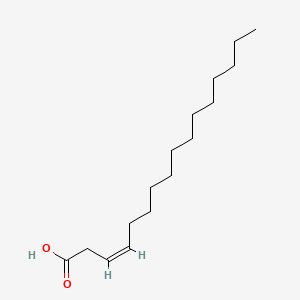

(E)-3-Hexadecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-Hexadecenoic acid is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 It is characterized by the presence of a double bond between the third and fourth carbon atoms in the trans configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hexadecenoic acid typically involves the use of olefin metathesis or Wittig reaction. In the olefin metathesis method, a catalyst such as Grubbs’ catalyst is used to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired unsaturated fatty acid. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable phosphonium ylide and a long-chain aldehyde are used as starting materials. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the trans isomer.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. The microorganisms are engineered to express specific enzymes that catalyze the formation of this compound from simple carbon sources. This method is advantageous due to its sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-Hexadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone. The oxidation of this compound typically results in the formation of shorter-chain carboxylic acids and aldehydes.

Reduction: Catalytic hydrogenation can be used to reduce the double bond in this compound, yielding hexadecanoic acid.

Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine, leading to the formation of halogenated derivatives of this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressure and temperature.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

Oxidation: Shorter-chain carboxylic acids and aldehydes.

Reduction: Hexadecanoic acid.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

(E)-3-Hexadecenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.

Biology: This compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and signaling pathways.

Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. It is also explored for its role in the treatment of metabolic disorders.

Industry: It is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for various industrial applications, including the formulation of cosmetics and personal care products.

Mécanisme D'action

The mechanism of action of (E)-3-Hexadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and enzymes, modulating their activity. The compound also participates in signaling pathways by serving as a precursor for bioactive lipid mediators. These mediators play crucial roles in inflammation, immune response, and cellular communication.

Comparaison Avec Des Composés Similaires

(E)-3-Hexadecenoic acid can be compared with other unsaturated fatty acids such as oleic acid, linoleic acid, and palmitoleic acid. While all these compounds share the presence of double bonds in their structures, this compound is unique due to the position and configuration of its double bond. This unique feature imparts distinct chemical and biological properties to the compound.

List of Similar Compounds

- Oleic acid (C18H34O2)

- Linoleic acid (C18H32O2)

- Palmitoleic acid (C16H30O2)

Propriétés

Numéro CAS |

75730-20-0 |

|---|---|

Formule moléculaire |

C16H30O2 |

Poids moléculaire |

254.41 g/mol |

Nom IUPAC |

(Z)-hexadec-3-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |

Clé InChI |

PCBKWKNYISJGPJ-YPKPFQOOSA-N |

SMILES isomérique |

CCCCCCCCCCCC/C=C\CC(=O)O |

SMILES canonique |

CCCCCCCCCCCCC=CCC(=O)O |

melting_point |

53 - 54 °C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)

![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)

![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)